molecular formula C13H14F3NO B6333133 4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one CAS No. 723294-79-9

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one

Cat. No.: B6333133
CAS No.: 723294-79-9
M. Wt: 257.25 g/mol
InChI Key: OWIZOFTVFAGTBO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one is a synthetic organic compound characterized by the presence of an isopropylamino group, a phenyl ring, and a trifluoromethyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one typically involves the reaction of 4-phenyl-1,1,1-trifluoro-3-buten-2-one with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
  • 2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one
  • 2,2,6,6-Tetramethyl-3-methylamino-hept-3-en-5-one

Uniqueness

4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one is unique due to the presence of the isopropylamino group, which imparts specific chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-phenyl-4-(propan-2-ylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c1-9(2)17-11(8-12(18)13(14,15)16)10-6-4-3-5-7-10/h3-9,17H,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZOFTVFAGTBO-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)C(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N/C(=C/C(=O)C(F)(F)F)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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